molecular formula C8H9NS B11735667 2-Ethynyl-4-propyl-1,3-thiazole

2-Ethynyl-4-propyl-1,3-thiazole

Cat. No.: B11735667
M. Wt: 151.23 g/mol
InChI Key: QFJFTDTXFCZISP-UHFFFAOYSA-N
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Description

2-Ethynyl-4-propyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and significant role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-propyl-1,3-thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-propyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including 2-Ethynyl-4-propyl-1,3-thiazole, have shown significant antimicrobial properties. Research indicates that thiazole compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain thiazole derivatives exhibit minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with some compounds showing comparable efficacy to established antibiotics .

Antitubercular Properties
Recent investigations into thiazole derivatives have highlighted their potential as antitubercular agents. For example, compounds synthesized from thiazole frameworks have demonstrated significant activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition of bacterial growth . This positions this compound as a promising candidate for the development of new treatments for tuberculosis.

Anti-inflammatory and Antioxidant Activities

Thiazoles have also been studied for their anti-inflammatory and antioxidant properties. Compounds in this class can modulate inflammatory pathways and exhibit scavenging activity against free radicals, which is beneficial in managing conditions characterized by oxidative stress and inflammation . This suggests potential applications in treating chronic inflammatory diseases and oxidative stress-related disorders.

Anticancer Potential

The anticancer potential of thiazole derivatives has been a focus of research due to their ability to interfere with cancer cell proliferation. Studies have reported that certain thiazole compounds induce cytotoxic effects on various cancer cell lines, suggesting their utility in cancer therapy . The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.

Role in Metabolic Disorders

Research has indicated that thiazole derivatives may play a role in modulating metabolic disorders through their effects on stearoyl-CoA desaturase (SCD) activity. Inhibition of SCD can lead to reduced fatty acid synthesis, which is beneficial in managing conditions like obesity and type 2 diabetes . The therapeutic implications are significant, as these compounds could contribute to the development of treatments aimed at improving metabolic health.

Synthesis and Structural Variations

The synthesis of this compound involves various chemical reactions that allow for structural modifications leading to enhanced biological activity. Research has focused on optimizing synthetic pathways to improve yield and purity while exploring different substituents that can enhance the pharmacological profile of the resulting compounds .

Case Studies and Research Findings

Study Focus Findings
Yurttaş et al. (2015)Antimicrobial activityThiazole derivatives showed varying MICs against Gram-positive bacteria; some compounds were more effective than reference drugs .
Ulusoy Güzeldemirci et al. (2017)Antitubercular activityCertain thiazoles exhibited significant inhibitory effects against M. tuberculosis, with promising MIC values .
Cankilic et al. (2020)Synthesis and antimicrobial studyNew derivatives showed notable activity against bacterial strains; structural characteristics influenced efficacy .

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-propyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 2-Methyl-4-propyl-1,3-thiazole
  • 2-Ethyl-4-propyl-1,3-thiazole
  • 2-Propyl-4-propyl-1,3-thiazole

Comparison: 2-Ethynyl-4-propyl-1,3-thiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the increased electron density and potential for additional interactions with biological targets .

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2-ethynyl-4-propyl-1,3-thiazole

InChI

InChI=1S/C8H9NS/c1-3-5-7-6-10-8(4-2)9-7/h2,6H,3,5H2,1H3

InChI Key

QFJFTDTXFCZISP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CSC(=N1)C#C

Origin of Product

United States

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